N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Description
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopentapyrazole ring, and a methylsulfanylphenyl group
Properties
Molecular Formula |
C16H16F3N3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C16H16F3N3OS/c1-24-13-8-3-2-6-11(13)20-14(23)9-22-12-7-4-5-10(12)15(21-22)16(17,18)19/h2-3,6,8H,4-5,7,9H2,1H3,(H,20,23) |
InChI Key |
UBHFBJWXMNDWEE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopentapyrazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a cyclopentanone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methylsulfanylphenyl Group: This step can be accomplished through a nucleophilic substitution reaction, where a methylsulfanylphenyl halide reacts with the intermediate compound.
Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the carbonyl group.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and the cyclopentapyrazole ring are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]ACETAMIDE: Similar structure but lacks the cyclopentane ring.
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)INDOLE-1-YL]ACETAMIDE: Contains an indole ring instead of a pyrazole ring.
Uniqueness
N-[2-(METHYLSULFANYL)PHENYL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of the cyclopentapyrazole ring, which imparts distinct electronic and steric properties. This uniqueness may translate to specific biological activities and applications that are not observed with similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
